molecular formula C11H12N2O2 B1416362 4-(3-Oxopiperazin-1-yl)benzaldehyde CAS No. 1021240-40-3

4-(3-Oxopiperazin-1-yl)benzaldehyde

Cat. No.: B1416362
CAS No.: 1021240-40-3
M. Wt: 204.22 g/mol
InChI Key: UTDGWGHLQNPKOZ-UHFFFAOYSA-N
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Description

4-(3-Oxopiperazin-1-yl)benzaldehyde: is an organic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . It is characterized by the presence of a piperazine ring with a ketone group at the 3-position and a benzaldehyde moiety at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Safety and Hazards

The safety information for “4-(3-Oxopiperazin-1-yl)benzaldehyde” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Oxopiperazin-1-yl)benzaldehyde typically involves the reaction of piperazine derivatives with benzaldehyde derivatives under controlled conditions. One common method includes the condensation of 3-oxopiperazine with 4-formylbenzoic acid in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Oxopiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(3-Oxopiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The benzaldehyde moiety can form covalent bonds with nucleophilic residues in proteins, affecting their function .

Comparison with Similar Compounds

  • 4-(3-Oxopiperazin-1-yl)benzoic acid
  • 4-(3-Hydroxypiperazin-1-yl)benzaldehyde
  • 4-(3-Oxopiperazin-1-yl)benzyl alcohol

Comparison: 4-(3-Oxopiperazin-1-yl)benzaldehyde is unique due to the presence of both a ketone and an aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(3-oxopiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-8-9-1-3-10(4-2-9)13-6-5-12-11(15)7-13/h1-4,8H,5-7H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDGWGHLQNPKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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